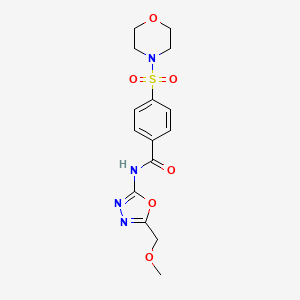
N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide is a simple amide derivative of benzoic acid. It’s a white solid that is slightly soluble in water and denser than water . It’s used in organic synthesis .
Molecular Structure Analysis
The molecular structure of benzamide consists of a benzene ring attached to a carboxamide group . The structure of your compound would be more complex due to the additional groups attached to the benzamide core.Chemical Reactions Analysis
Benzamide can undergo several reactions. One notable reaction is the Hofmann rearrangement, where benzamide is converted into an amine through the action of bromine and sodium hydroxide .Physical And Chemical Properties Analysis
Benzamide has a melting point of 128 - 129 °C, a density of 1.340 g/cm3 at 20 °C, and a vapor pressure of less than 0.001 hPa at 50 °C . The properties of your compound would likely differ due to the additional functional groups.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
- Novel derivatives, including compounds related to N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, have been synthesized and shown to possess good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).
Anti-Inflammatory and Analgesic Agents
- Compounds derived from these structures have been found to act as cyclooxygenase inhibitors, displaying analgesic and anti-inflammatory activities, with some showing high inhibitory activity on COX-2 selectivity (Abu‐Hashem et al., 2020).
Antidiabetic Screening
- Derivatives have been synthesized and evaluated for in vitro antidiabetic activity, indicating potential use in diabetes management (Lalpara et al., 2021).
Gastrokinetic Agents
- Certain benzamide derivatives, similar in structure, have shown potent in vivo gastric emptying activity, suggesting potential gastrokinetic applications (Kato et al., 1992).
Antihypertensive and Diuretic Agents
- Studies on quinazoline derivatives indicate potential applications as diuretic and antihypertensive agents (Rahman et al., 2014).
Anticancer Agents
- Some compounds, including those with 1,3,4-oxadiazole structures, have been evaluated for anticancer activity, with certain derivatives showing activity against breast cancer cell lines (Salahuddin et al., 2014).
Antibacterial Activity
- New oxadiazolylbenzodioxane derivatives, structurally related, have been synthesized and evaluated for their antibacterial activity (Avagyan et al., 2020).
Crystal Structure Studies
- Crystal structure and Hirshfeld surface analysis of certain piperazine derivatives provide insights into the molecular properties and potential pharmaceutical applications of these compounds (Kumara et al., 2017).
Nematocidal Activity
- Novel oxadiazole derivatives with thiadiazole amide moiety have shown promising nematocidal activities, suggesting potential agricultural applications (Liu et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O6S/c1-23-10-13-17-18-15(25-13)16-14(20)11-2-4-12(5-3-11)26(21,22)19-6-8-24-9-7-19/h2-5H,6-10H2,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFRVMHYXGGDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

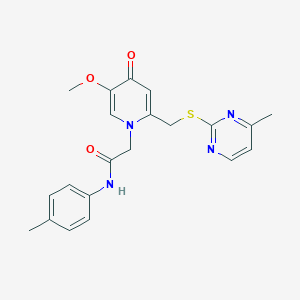
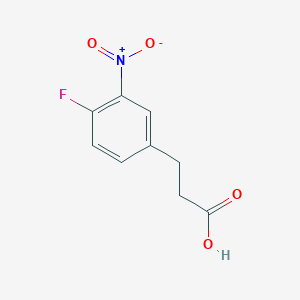
![2-ethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2867324.png)
![N-(4-methoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2867326.png)
![N-(1-cyanocyclopentyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide](/img/structure/B2867328.png)
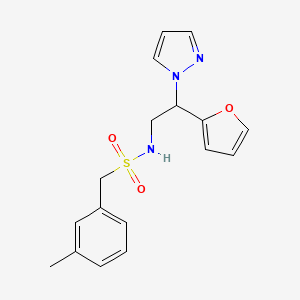
![{Bicyclo[4.1.0]heptan-3-yl}methanamine](/img/structure/B2867334.png)
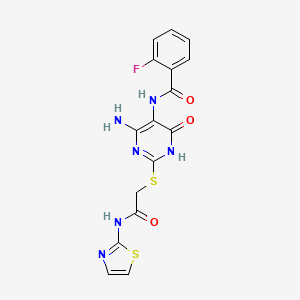
![N-[(1R)-1-Cyano-2-methylpropyl]-2-phenylpropanamide](/img/structure/B2867337.png)
![2-[(1S,2R)-2-Ethylcyclopropyl]ethanamine;hydrochloride](/img/structure/B2867340.png)
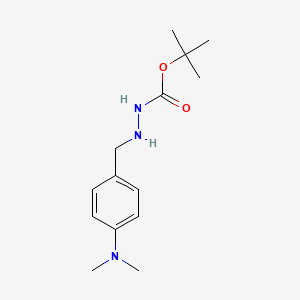
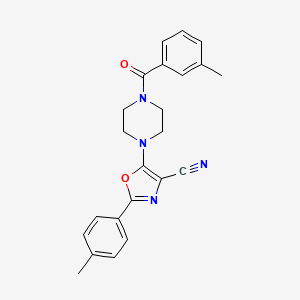
![2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B2867344.png)
